
7-Bromo-4-chloro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-1H-indazole is a heterocyclic compound that features both bromine and chlorine substituents on an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1H-indazole typically involves a two-step process starting from 2,6-dichlorobenzonitrile. The first step is regioselective bromination, followed by heterocycle formation with hydrazine. This method yields the desired product with an overall isolated yield of 38-45% .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process has been demonstrated on hundred-gram scales without the need for column chromatography purification, making it economically viable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-4-chloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Hydrazine: Used in the heterocycle formation step.
Brominating Agents: Utilized for the regioselective bromination step.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
Biological Studies: The compound’s structure makes it a valuable tool for studying various biological processes and pathways.
Chemical Research: Its reactivity and versatility make it a useful compound for developing new synthetic methodologies and exploring reaction mechanisms.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Lenacapavir, it contributes to the compound’s ability to inhibit the HIV-1 capsid, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1H-indazole
- 7-Chloro-1H-indazole
- 1H-indazole
Comparison: 7-Bromo-4-chloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity.
Biologische Aktivität
7-Bromo-4-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmacology. As a derivative of indazole, this compound exhibits significant antibacterial, antifungal, and antiviral properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is C7H5BrClN2. Its structure features a bromine atom at the 7-position and a chlorine atom at the 4-position of the indazole ring, contributing to its unique reactivity and biological activity.
Property | Value |
---|---|
Molecular Weight | 223.48 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP | Not specified |
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties against various strains of bacteria. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) :
- For Staphylococcus aureus: MIC values range from 15.625 to 62.5 μM.
- For Enterococcus faecalis: MIC values range from 62.5 to 125 μM.
The mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to a reduction in bacterial metabolic activity and viability of planktonic cells released from biofilms .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens. The compound's efficacy varies with different strains, but it generally exhibits moderate activity.
Antiviral Activity
One of the most promising applications of this compound is in the treatment of viral infections. It serves as a crucial fragment in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1 treatment. This compound's ability to inhibit viral replication mechanisms positions it as a valuable candidate in antiviral drug development .
Case Study 1: Synthesis and Application in HIV Treatment
A recent study outlined a practical synthesis method for producing 7-bromo-4-chloro-1H-indazol-3-amine, which is integral to Lenacapavir production. The synthesis involved a two-step process that yielded the compound with an overall isolated yield of 38–45% without requiring extensive purification methods . This efficient synthesis route enables large-scale production, facilitating further research into its pharmacological applications.
Case Study 2: Antimicrobial Efficacy Evaluation
Another investigation assessed the antimicrobial efficacy of various indazole derivatives, including this compound. The study utilized broth microdilution methods to determine MIC values against both Gram-positive and Gram-negative bacteria. The results indicated that this compound outperformed several standard antibiotics, suggesting its potential as an effective antimicrobial agent .
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKZBMLAMVPTOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646731 |
Source
|
Record name | 7-Bromo-4-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-88-7 |
Source
|
Record name | 7-Bromo-4-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.